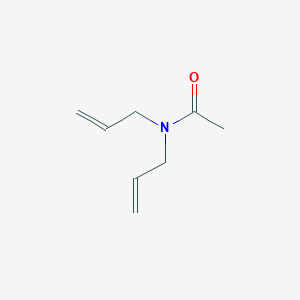
N,N-bis(prop-2-en-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C8H13NO It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by allyl groups
准备方法
Synthetic Routes and Reaction Conditions
N,N-bis(prop-2-en-1-yl)acetamide can be synthesized through the reaction of acetamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the nitrogen with allyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N-bis(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl groups into saturated alkyl groups.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield epoxides, while reduction can produce N,N-dipropylacetamide.
科学研究应用
N,N-bis(prop-2-en-1-yl)acetamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is employed in the development of advanced materials, including hydrogels and nanocomposites.
Biological Research: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
相似化合物的比较
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of allyl groups.
N,N-Diethylacetamide: Contains ethyl groups instead of allyl groups.
N,N-Diallylammonium Chloride: A cationic compound with similar allyl groups.
Uniqueness
N,N-bis(prop-2-en-1-yl)acetamide is unique due to the presence of allyl groups, which confer distinct reactivity and properties compared to its analogs. The ability to undergo radical polymerization and form cross-linked networks makes it particularly valuable in polymer chemistry and materials science.
属性
CAS 编号 |
6296-61-3 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3 |
InChI 键 |
BGQJNGISTPIALH-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)CC=C |
规范 SMILES |
CC(=O)N(CC=C)CC=C |
Key on ui other cas no. |
6296-61-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















